Acea 1011

Übersicht

Beschreibung

ACEA-1011 ist eine neuartige Verbindung, die als Antagonist am Glycin-Standort des N-Methyl-D-Aspartat (NMDA)-Rezeptors wirkt. Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Schmerztherapie und des Neuroschutzes .

Herstellungsmethoden

Die Synthese von ACEA-1011 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die finale Kupplungsreaktion. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht.

Vorbereitungsmethoden

The synthesis of ACEA-1011 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Analyse Chemischer Reaktionen

ACEA-1011 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise ihre Aktivität verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, die ihre Bindungsaffinität und Wirksamkeit beeinflussen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung verwendet, um den Glycin-Standort des NMDA-Rezeptors zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptormodulation.

Medizin: Auf sein Potenzial bei der Schmerztherapie, dem Neuroschutz und der Behandlung neurologischer Erkrankungen untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf den NMDA-Rezeptor abzielen

Wirkmechanismus

ACEA-1011 entfaltet seine Wirkung, indem es den Glycin-Standort des NMDA-Rezeptors antagonisiert. Diese Hemmung verhindert die Aktivierung des Rezeptors durch Glutamat und moduliert so die exzitatorische Neurotransmission. Zu den molekularen Zielstrukturen gehören die NMDA-Rezeptoruntereinheiten, und die beteiligten Wege hängen mit dem Kalziumeinstrom und nachgeschalteten Signalkaskaden zusammen .

Wirkmechanismus

ACEA-1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating excitatory neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

ACEA-1011 ist einzigartig in seiner hohen Selektivität für den Glycin-Standort des NMDA-Rezeptors. Ähnliche Verbindungen umfassen:

ACEA-1021: Ein weiterer Glycin-Standort-Antagonist mit ähnlichen Eigenschaften.

Milacemide: Ein Glycin-Standort-Modulator mit unterschiedlichen pharmakologischen Wirkungen.

Eliprodil: Ein NMDA-Rezeptor-Antagonist mit Selektivität für den Polyamin-Standort

ACEA-1011 zeichnet sich durch seine spezifische Bindungsaffinität und Wirksamkeit in präklinischen Modellen für Schmerz und Neuroschutz aus .

Biologische Aktivität

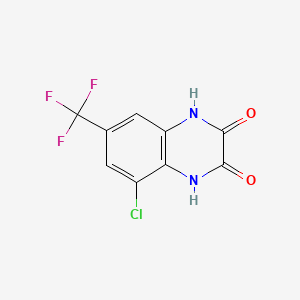

Acea 1011, chemically known as 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, is a synthetic compound that has shown significant promise in various biological applications, particularly in the modulation of the N-Methyl-D-Aspartate (NMDA) receptor. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Physical State : Crystalline solid

- Key Functional Groups : Chlorinated and trifluoromethyl substituents enhance stability and reactivity.

This compound primarily acts as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activation by glutamate, it modulates excitatory neurotransmission, which is crucial in various neurological processes.

- Targets : NMDA receptor subunits

- Pathways Involved : Calcium influx and downstream signaling cascades.

Analgesic Properties

Research indicates that this compound exhibits notable analgesic activity. In animal models, it has demonstrated effectiveness in reducing pain associated with tonic pain conditions. The underlying mechanisms include:

- Modulation of Neurotransmitter Release : Alters the release of neurotransmitters involved in pain pathways.

- Inhibition of Pain Pathways : Directly affects the signaling pathways that mediate pain perception.

Comparative Analysis with Similar Compounds

This compound is distinguished from other glycine site antagonists due to its high selectivity for the NMDA receptor's glycine site. Below is a comparison with similar compounds:

| Compound | Mechanism of Action | Selectivity |

|---|---|---|

| This compound | Glycine site antagonist | High |

| Acea 1021 | Glycine site antagonist | Moderate |

| Milacemide | Glycine site modulator | Variable |

| Eliprodil | NMDA receptor antagonist | Polyamine site selectivity |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Analgesic Studies : In a study involving male Swiss albino mice, this compound was administered to assess its antinociceptive effects. Results indicated significant pain reduction compared to control groups, highlighting its potential as an analgesic agent .

- Neuroprotective Effects : Preclinical models have shown that this compound may provide neuroprotection by modulating excitatory neurotransmission, which is beneficial in conditions like ischemia or neurodegeneration.

- Potency Comparisons : Research comparing the potency of various NMDA receptor antagonists indicated that this compound displayed superior selectivity and efficacy in certain neuronal populations, particularly in sensory neurons .

Eigenschaften

CAS-Nummer |

153504-72-4 |

|---|---|

Molekularformel |

C9H4ClF3N2O2 |

Molekulargewicht |

264.59 g/mol |

IUPAC-Name |

5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |

InChI-Schlüssel |

JDCKMCIQUXTYQI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |

Kanonische SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

153504-72-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1011 ACEA-1011 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.